molecular formula C17H18N4O4 B6936830 N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B6936830
M. Wt: 342.35 g/mol
InChI Key: BSDZNHYFYFXRCQ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a furan ring, a pyridine ring, and an oxadiazole ring

Properties

IUPAC Name

N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-10-8-12(14-5-3-11-24-14)19-15(23)6-7-16-20-17(21-25-16)13-4-1-2-9-18-13/h1-5,9,11-12,22H,6-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDZNHYFYFXRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)NC(CCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The furan and oxadiazole intermediates are then coupled using a suitable linker, such as a hydroxypropyl group, through nucleophilic substitution or other coupling reactions.

    Final Assembly: The pyridine ring is introduced in the final step, often through a condensation reaction with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated pyridines, substituted oxadiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide can serve as a versatile building block for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the furan, pyridine, and oxadiazole rings suggests possible applications in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In materials science, this compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials. Its multifunctional nature allows for the design of materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring could participate in π-π interactions, the pyridine ring could engage in hydrogen bonding, and the oxadiazole ring could act as a bioisostere for amides or esters.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-triazol-5-yl)propanamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

N-[1-(furan-2-yl)-3-hydroxypropyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the combination of its three distinct heterocyclic rings. This structural diversity provides a wide range of chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

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